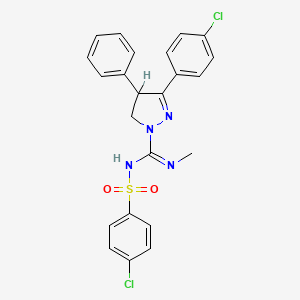
10(9H)-Acridinecarbothioic acid, 9,9-dimethyl-, S-(2-(ethyl(phenylmethyl)amino)ethyl) ester, monohydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
10(9H)-Acridinecarbothioic acid, 9,9-dimethyl-, S-(2-(ethyl(phenylmethyl)amino)ethyl) ester, monohydrochloride is a Drug / Therapeutic Agent.
Wissenschaftliche Forschungsanwendungen
Applications in Chemical Synthesis
Precursor in Organic Synthesis : Related acridine derivatives are employed as precursors or intermediates in the synthesis of complex organic compounds. For instance, the synthesis of ethyl 2‐acetamido acrylate, a versatile amino-acid precursor, involves the use of similar acridine compounds as reagents (Kitson & Moody, 2014).
Molecular Structure Studies : Acridine derivatives have been examined for their molecular structures, especially in the context of their potential as anti-cancer agents. X-ray crystallography has been used to determine the structures of such compounds, providing insights into their interactions with biological molecules (Hudson, Kuroda, Denny & Neidle, 1987).
Biochemical and Biophysical Research
Chemiluminogenic Properties : Some acridine derivatives exhibit chemiluminogenic properties, which are useful in biochemical assays and studies. These properties have been investigated in various solvents, revealing insights into the reaction kinetics and efficiency of these compounds (Krzymiński et al., 2010).
Electron-Transfer Oxidation Studies : Acridine compounds, such as 10,10'-dimethyl-9,9',10,10'-tetrahydro-9,9'-biacridine, have been studied for their role in electron-transfer oxidation processes. This research is significant in understanding the redox chemistry of acridine-based compounds (Fukuzumi & Tokuda, 1992).
Medicinal Chemistry and Pharmacology
- Potential in Anti-Cancer Research : Several acridine derivatives have been investigated for their potential as anti-cancer agents. For example, studies on dinuclear rhodium(II) carboxylate complexes with acridine ligands reveal their potential multifunctional anti-cancer properties (Goodgame, Page & Williams, 1988).
Eigenschaften
CAS-Nummer |
38044-62-1 |
|---|---|
Produktname |
10(9H)-Acridinecarbothioic acid, 9,9-dimethyl-, S-(2-(ethyl(phenylmethyl)amino)ethyl) ester, monohydrochloride |
Molekularformel |
C27H31ClN2OS |
Molekulargewicht |
467.1 g/mol |
IUPAC-Name |
S-[2-[benzyl(ethyl)amino]ethyl] 9,9-dimethylacridine-10-carbothioate;hydrochloride |
InChI |
InChI=1S/C27H30N2OS.ClH/c1-4-28(20-21-12-6-5-7-13-21)18-19-31-26(30)29-24-16-10-8-14-22(24)27(2,3)23-15-9-11-17-25(23)29;/h5-17H,4,18-20H2,1-3H3;1H |
InChI-Schlüssel |
JPULBRDLMWRZBJ-UHFFFAOYSA-N |
SMILES |
CCN(CCSC(=O)N1C2=CC=CC=C2C(C3=CC=CC=C31)(C)C)CC4=CC=CC=C4.Cl |
Kanonische SMILES |
CCN(CCSC(=O)N1C2=CC=CC=C2C(C3=CC=CC=C31)(C)C)CC4=CC=CC=C4.Cl |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
10(9H)-Acridinecarbothioic acid, 9,9-dimethyl-, S-(2-(ethyl(phenylmethyl)amino)ethyl) ester, monohydrochloride |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



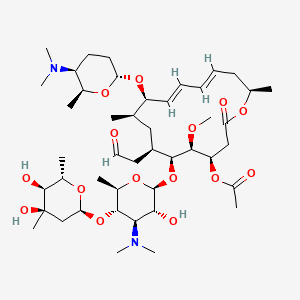
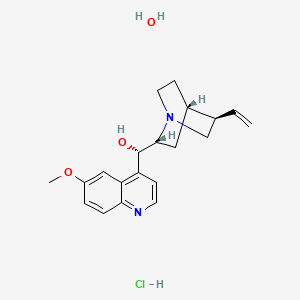
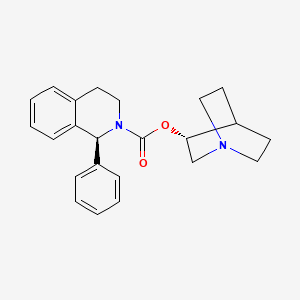
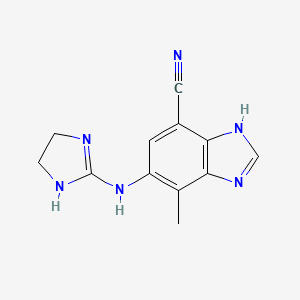
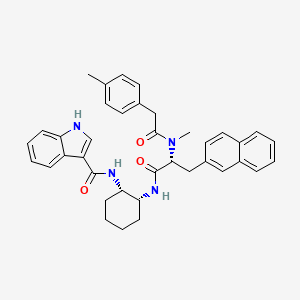
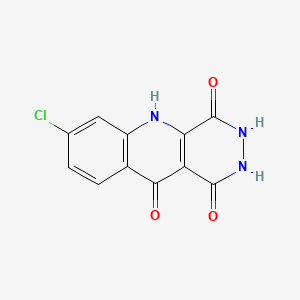
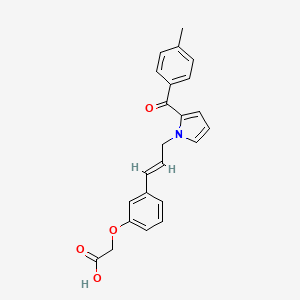
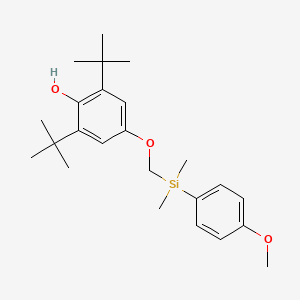
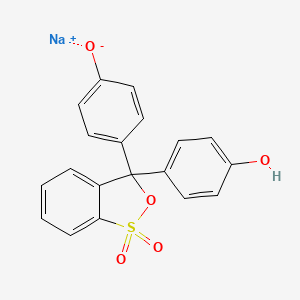
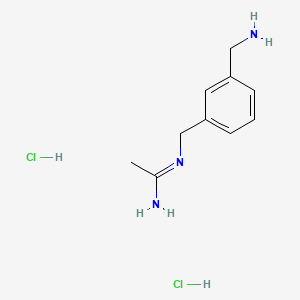
![3-[(Z)-2-carboxy-2-phenylethenyl]-4,6-dichloro-1H-indole-2-carboxylic acid](/img/structure/B1663836.png)
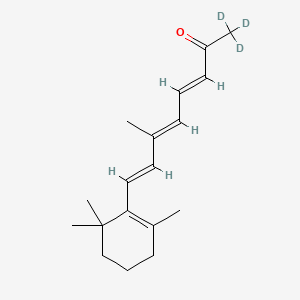
![N-[3-cyano-4-[2-hydroxy-3-(2-methylbut-3-yn-2-ylamino)propoxy]phenyl]-2-methylpropanamide](/img/structure/B1663841.png)
